molecular formula C12H20N2O3 B2891589 tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2287316-05-4

tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B2891589
CAS RN: 2287316-05-4
M. Wt: 240.303
InChI Key: DSRUCBYGLBAKMD-UHFFFAOYSA-N
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Description

“tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound that is used as a reagent in the synthesis of various inhibitors . It is also used in the preparation of CDK4/6 inhibitors .


Synthesis Analysis

The synthesis of “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” involves several steps. One method involves the use of 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester as a raw material to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride . Another method involves the addition of a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in THF to 1M LiHMDS in THF at -78 °C .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is represented by the SMILES string CC(C)(C)OC(N1CCC2(CCNC2)C1)=O . The empirical formula is C12H22N2O2 and the molecular weight is 226.32 .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” are primarily related to its use as a reagent in the synthesis of various inhibitors . It is used in the preparation of CDK4/6 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” include its molecular weight of 226.32 , and its SMILES string representation CC(C)(C)OC(N1CCC2(CCNC2)C1)=O . It is a solid compound .

Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of various pharmaceuticals. It serves as a key intermediate in the creation of small molecule drugs due to its structural complexity and functional group versatility. It has been particularly noted for its role in the synthesis of RET kinase inhibitors , which are crucial in targeted cancer therapies . Additionally, it’s used in the preparation of CDK4/6 inhibitors , which are important in the treatment of several types of cancers .

Pharmacology

In pharmacological research, tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a valuable reagent. It’s used to develop compounds that can interact with various biological targets, such as enzymes and receptors. Its ability to form hydrogen bonds and act as an electron-withdrawing group increases the reactivity of substrates, making it a useful tool in the study of drug-receptor interactions.

Biochemistry

Biochemists employ this compound in the study of enzyme mechanisms. Its interaction with enzymes can provide insights into enzyme-substrate specificity and the role of enzymes in metabolic pathways. This information is vital for understanding diseases at the molecular level and developing enzyme inhibitors as potential treatments.

Agrochemicals

The tert-butyl group in this compound makes it a candidate for the synthesis of agrochemicals. Its structural properties allow for the creation of novel pesticides and herbicides, contributing to the development of more effective and safer agricultural products .

Materials Science

In materials science, this compound’s multifunctional nature enables the design of new polymeric materials. It can be used to synthesize polymers with specific mechanical properties for use in various industries, including automotive, aerospace, and consumer goods .

Enzyme Mechanism Studies

Researchers utilize tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in the exploration of enzyme mechanisms. It helps in understanding how enzymes catalyze reactions and the influence of different molecular structures on enzyme activity. This knowledge is crucial for the design of new drugs and therapeutic strategies .

Peptide and Protein Synthesis

This compound is also instrumental in the synthesis of peptides and proteins. It provides a scaffold for the construction of complex peptide chains, which are essential in the study of protein structure and function.

Chemical Space Exploration

Lastly, tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate aids in the exploration of chemical space. It represents a novel scaffold that can be used to generate diverse chemical libraries, which are fundamental in the discovery of new lead compounds for drug development .

Safety and Hazards

The safety and hazards associated with “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” include the need to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Mechanism of Action

properties

IUPAC Name

tert-butyl 7-oxo-2,8-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-9(15)13-6-12/h4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRUCBYGLBAKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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